[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate
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Overview
Description
[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate is a complex organic compound that belongs to the class of hydrazones These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate typically involves the condensation of 2-(2,4-dichlorophenoxy)propanoic acid hydrazide with 4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate: This compound is unique due to its specific structural features and the presence of both hydrazone and benzoate moieties.
Other Hydrazones: Compounds with similar hydrazone structures but different substituents may exhibit different properties and applications.
Benzoate Derivatives: Compounds with benzoate groups but different functional groups attached to the aromatic ring.
Uniqueness
The uniqueness of this compound lies in its combination of hydrazone and benzoate moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
764688-70-2 |
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Molecular Formula |
C26H24Cl2N2O6 |
Molecular Weight |
531.4 g/mol |
IUPAC Name |
[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C26H24Cl2N2O6/c1-4-34-24-13-17(5-11-23(24)36-26(32)18-6-9-20(33-3)10-7-18)15-29-30-25(31)16(2)35-22-12-8-19(27)14-21(22)28/h5-16H,4H2,1-3H3,(H,30,31)/b29-15+ |
InChI Key |
DZDSSEJFLAHWEP-WKULSOCRSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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